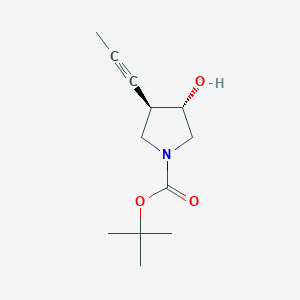
tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-hydroxy-4-propargylpyrrolidine-1-carboxylate (t-Bu-3HPA) is a synthetic compound that is used in various scientific research applications. It is a derivative of pyrrolidine, a five-membered cyclic amine, which is a nitrogen-containing heterocyclic compound. The compound has a chiral center with two optical isomers, 3S,4R and 3R,4S, and is produced in a racemic mixture. It is used in a variety of chemical reactions including Wittig reactions and Diels-Alder reactions.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
This compound serves as a building block in the synthesis of complex organic molecules. For example, it has been utilized in the creation of trisubstituted pyrrolidin-2-ones, highlighting its versatility in constructing cyclic and acyclic structures with potential biological activity (Weber et al., 1995). This underlines the compound's significance in developing pharmaceuticals and other organic compounds.
Catalysis and Chemical Reactions
The compound plays a crucial role in catalyzed chemical reactions, such as the palladium-catalyzed coupling reactions, which are fundamental in creating diverse organic compounds with various functional groups (Wustrow & Wise, 1991). This demonstrates its utility in facilitating complex chemical transformations essential for synthetic chemistry.
Asymmetric Synthesis
It is also instrumental in asymmetric synthesis, providing a pathway to chiral compounds that are of great interest in the development of drugs and other active molecules. The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines showcases its application in producing compounds with high stereochemical purity, which is vital for pharmaceutical applications (Chung et al., 2005).
Material Science and Photoluminescence
In material science, derivatives of this compound have been explored for their potential in photoluminescent materials and electrochromic devices. For instance, the study of singlet oxygen reactions of pyrrole carboxylic acid tert-butyl esters could lead to novel materials with specific optical properties (Wasserman et al., 2004).
Drug Development and Medicinal Chemistry
While the focus is on the compound's synthetic applications, its derivatives and related compounds have shown promise in medicinal chemistry, particularly in anti-inflammatory and analgesic activities. This highlights the potential of such compounds in the development of new therapeutic agents (Ikuta et al., 1987).
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-prop-1-ynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,7-8H2,1-4H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBXEZBYOVDDV-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-hydroxy-4-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



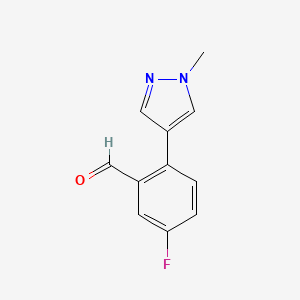
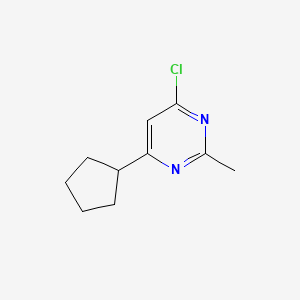
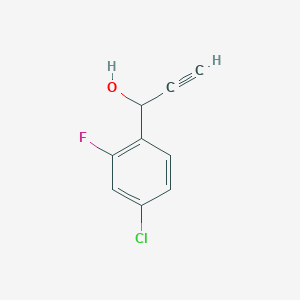
![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
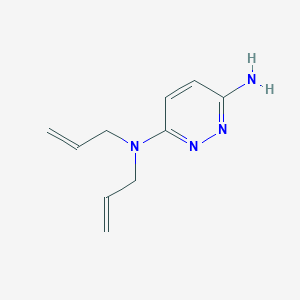
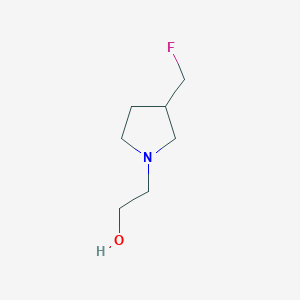
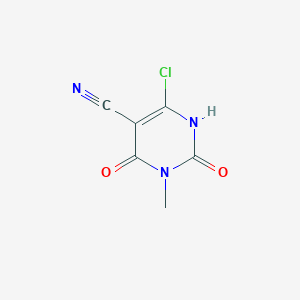
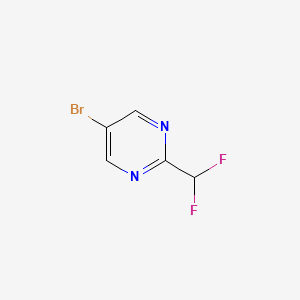
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
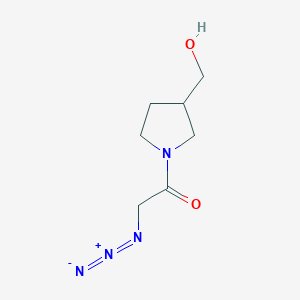
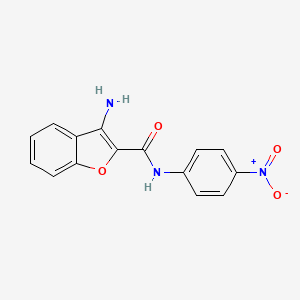
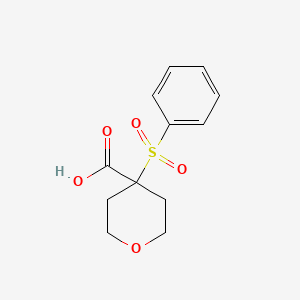
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)